3-nitro-N-(2-phenoxyphenyl)benzamide
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Overview
Description
3-nitro-N-(2-phenoxyphenyl)benzamide is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including pharmacology and medicinal chemistry. This compound is characterized by the presence of a nitro group, a phenoxy group, and a benzamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-phenoxyphenyl)benzamide typically involves the condensation of an N-benzoyl-4-chloro-3-nitroaniline derivative with phenol. This reaction is facilitated by the use of an alkali metallic hydroxide, an alkaline earth metallic hydroxide, or an alkali metallic carbonate as a base . The reaction conditions are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent quality and efficiency. The use of advanced purification techniques is also essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 3-amino-N-(2-phenoxyphenyl)benzamide.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
3-nitro-N-(2-phenoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent, particularly in the modulation of ion channels and receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The primary mechanism by which 3-nitro-N-(2-phenoxyphenyl)benzamide exerts its effects is through the modulation of ion channels, particularly the human ether-à-go-go-related gene (hERG) potassium channels. The compound acts by removing the inactivation of these channels, thereby potentiating their activity . This action is achieved by shifting the voltage-dependence of inactivation and slowing the deactivation of the channels .
Comparison with Similar Compounds
3-nitro-N-(2-phenoxyphenyl)benzamide can be compared with other similar compounds, such as:
3-nitro-N-(4-phenoxyphenyl)benzamide: Both compounds share a similar structure but differ in the position of the phenoxy group, which can influence their chemical behavior and biological activity.
N-(2-phenoxyphenyl)benzamide:
The uniqueness of this compound lies in its specific structural features that enable distinct interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-nitro-N-(2-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(14-7-6-8-15(13-14)21(23)24)20-17-11-4-5-12-18(17)25-16-9-2-1-3-10-16/h1-13H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEFRVLFTSYXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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